

physical and chemical properties of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B1297989

[Get Quote](#)

An In-depth Technical Guide on 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The methoxyphenyl group attached to the oxadiazole ring can influence the molecule's electronic properties and its interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole** and its closely related derivatives is presented below. It is important to note that

experimental data for the specific title compound is limited in the public domain, and some properties are predicted or inferred from similar structures.

Table 1: Physical and Chemical Properties of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole** and Related Compounds

Property	2-(4-Methoxyphenyl)-1,3,4-oxadiazole	2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole	Notes
Molecular Formula	C ₉ H ₈ N ₂ O ₂	C ₁₆ H ₁₄ N ₂ O ₃	
Molecular Weight	176.17 g/mol	282.29 g/mol [1]	
Appearance	Not explicitly reported; likely a solid	Yellow blocks [1]	1,3,4-Oxadiazole derivatives are typically crystalline solids.
Melting Point	Not explicitly reported	Not explicitly reported in the provided text	The melting point of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents.
Boiling Point	Not explicitly reported	Not explicitly reported	Generally high due to the aromatic nature and polarity.
Solubility	Not explicitly reported	Recrystallized from ethanol [1]	Aryl-substituted 1,3,4-oxadiazoles generally have low solubility in water but are soluble in common organic solvents. [2]

Synthesis and Characterization

The synthesis of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole** typically proceeds through the cyclization of a corresponding acylhydrazide. A general and widely used method is the dehydrative cyclization of 4-methoxybenzohydrazide with a suitable cyclizing agent.

Experimental Protocols

Synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole (A representative protocol for a closely related compound)[1]

This protocol describes the synthesis of a symmetrical 1,3,4-oxadiazole and can be adapted for the synthesis of the title compound by using a different starting material in the second step of a two-step synthesis (not detailed here).

- Reaction Setup: An equimolar mixture of 4-methoxybenzoic acid (0.01 mol) and 4-methoxybenzohydrazide (0.01 mol) is dissolved in phosphorus oxychloride (POCl_3 , 25–30 ml) with gentle warming.
- Reflux: The resulting solution is refluxed for approximately 12 hours.
- Work-up: After cooling, the excess POCl_3 is removed by distillation. The reaction mixture is then carefully poured into crushed ice.
- Isolation: The solid that separates is collected by filtration, washed thoroughly with water, and dried.
- Purification: The crude product is recrystallized from ethanol to yield pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.

To synthesize the title compound, **2-(4-Methoxyphenyl)-1,3,4-oxadiazole**, one would typically start from 4-methoxybenzohydrazide and react it with a source for the second carbon of the oxadiazole ring, such as triethyl orthoformate, followed by cyclization.

Characterization Data

The structural confirmation of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole** and its derivatives is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar compounds.

Table 2: Spectral Data for 1,3,4-Oxadiazole Derivatives

Technique	Key Features and Representative Data
¹ H NMR	Aromatic protons of the methoxyphenyl group typically appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy group protons will be a singlet around δ 3.8-3.9 ppm. The proton on the oxadiazole ring (for the title compound) would likely appear as a singlet in the aromatic region. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, the methoxy protons appear as a singlet at δ 3.87 ppm.[3]
¹³ C NMR	The carbon atoms of the 1,3,4-oxadiazole ring typically resonate in the range of δ 160-165 ppm. Aromatic carbons of the methoxyphenyl group will appear in the δ 114-160 ppm region. The methoxy carbon will be around δ 55 ppm. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, the oxadiazole carbons appear at δ 164.0 and 162.5 ppm, and the methoxy carbon at δ 56.0 ppm.[3]
FT-IR (cm ⁻¹)	Characteristic peaks include C=N stretching of the oxadiazole ring around 1600-1650 cm ⁻¹ , C-O-C stretching of the oxadiazole ring and the methoxy group in the range of 1050-1250 cm ⁻¹ , and aromatic C-H stretching above 3000 cm ⁻¹ . For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a peak at 1602 cm ⁻¹ is observed.[3]
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the molecular weight of the compound is

expected. Fragmentation patterns often involve the cleavage of the oxadiazole ring.

Biological Activities and Potential Mechanisms of Action

The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic applications.

Anticancer Activity

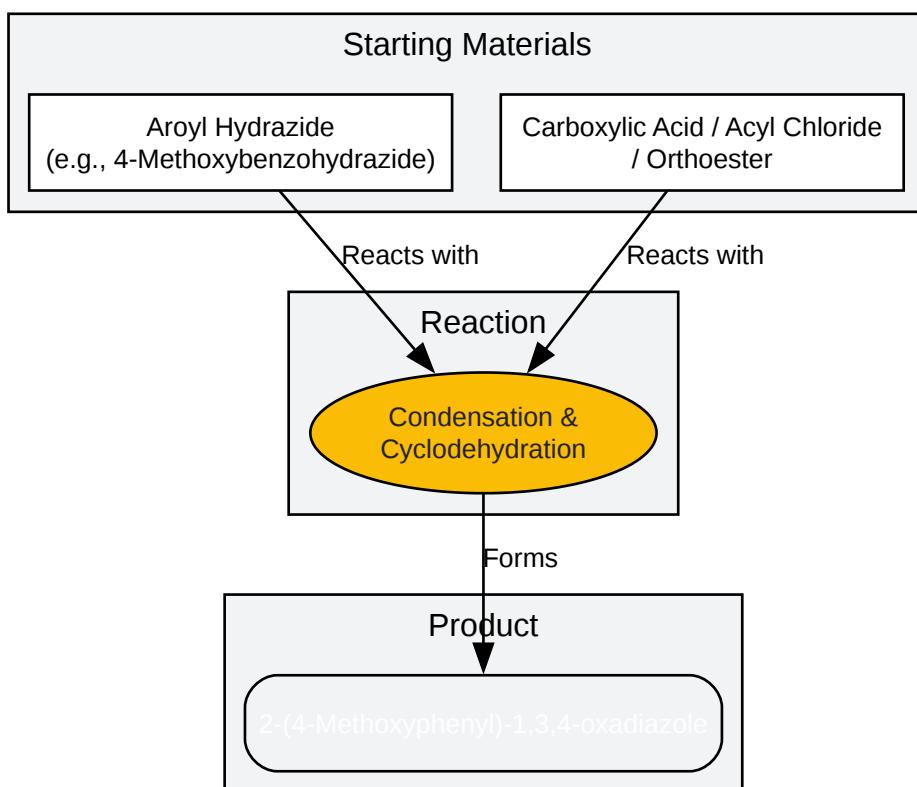
Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives. The proposed mechanisms of action are diverse and often depend on the specific substituents on the oxadiazole ring.

- Enzyme Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and STAT3.^[4]
- Apoptosis Induction and Cell Cycle Arrest: Certain derivatives have been found to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth.^[5]
- NF-κB Signaling Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been shown to interfere with this pathway.^[5]

A study on N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, a close analog of the title compound, demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, and colon cancer.^[6]

Antimicrobial Activity

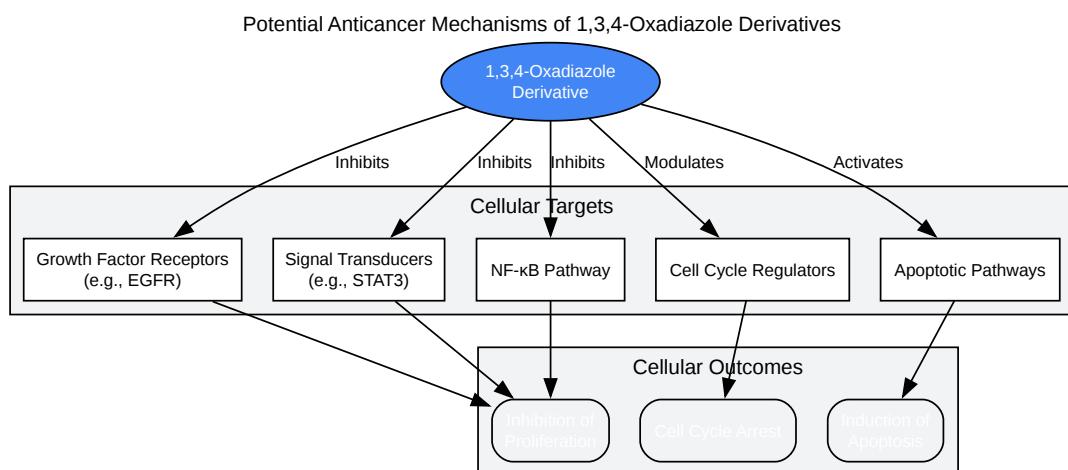
The 1,3,4-oxadiazole nucleus is also a common feature in compounds with antimicrobial properties.


- Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation in bacteria such as *Staphylococcus aureus*.^{[7][8]}
- Bactericidal Activity: Certain derivatives exhibit bactericidal activity, meaning they directly kill bacteria.^{[7][8]} The mechanism may involve the disruption of essential cellular processes.

The broad spectrum of biological activities highlights the potential of the 1,3,4-oxadiazole scaffold in the development of new therapeutic agents.

Visualizations

Synthesis Workflow


General Synthesis of 2-Aryl-1,3,4-oxadiazoles

[Click to download full resolution via product page](#)

Caption: General synthetic route to 2-aryl-1,3,4-oxadiazoles.

Potential Anticancer Mechanisms

[Click to download full resolution via product page](#)

Caption: Potential molecular targets and outcomes of 1,3,4-oxadiazoles in cancer.

Conclusion

2-(4-Methoxyphenyl)-1,3,4-oxadiazole is a molecule of significant interest due to its structural relation to a class of compounds with diverse and potent biological activities. While specific experimental data for this exact compound is not extensively available, the general properties and synthetic routes can be inferred from its derivatives. The 1,3,4-oxadiazole core, coupled with the methoxyphenyl substituent, presents a promising scaffold for the design and development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific physical, chemical, and

biological properties of **2-(4-Methoxyphenyl)-1,3,4-oxadiazole** and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(2-Methoxyphenyl)-1,3,4-oxadiazole (EVT-1651161) | 42966-95-0 [evitachem.com]
- 3. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297989#physical-and-chemical-properties-of-2-4-methoxyphenyl-1-3-4-oxadiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com